3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
2,2,6,6-Tetramethylpiperidine is an organic compound of the amine class . It is a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base .
Synthesis Analysis
Many routes for the synthesis of 2,2,6,6-Tetramethylpiperidine have been reported . One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .Molecular Structure Analysis
The molecular formula of 2,2,6,6-Tetramethylpiperidine is C9H19N . The structure can be represented by the SMILES string: N1C©(CCCC1©C)C .Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds . For example, it can be used to prepare allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .Physical and Chemical Properties Analysis
2,2,6,6-Tetramethylpiperidine has a melting point of -59°C and a boiling point of 152°C . Its density is 0.837 g/mL at 25°C . The compound is miscible in water .Scientific Research Applications
Synthesis and Biochemical Evaluation
One study focused on the synthesis and evaluation of benzenesulfonamides as inhibitors, highlighting their potential in biochemical applications. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were examined for their inhibitory activity against kynurenine 3-hydroxylase, suggesting a path for detailed investigation into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Electrophilic Fluorination
The development of new electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcases the compound's role in improving the enantioselectivity of products. This research underlines the compound's utility in organic synthesis, particularly in the fluorination of silylenol ether (Yasui et al., 2011).
Photodynamic Therapy Application
Compounds with benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties, especially in the context of photodynamic therapy for cancer treatment. Zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base showed potential as Type II photosensitizers, highlighting their importance in medical research focused on cancer therapy (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
The investigation into substituted benzenesulfonamides as inhibitors of carbonic anhydrases further expands the compound's potential application in biochemistry and pharmacology. These compounds demonstrated nanomolar binding potency, suggesting their relevance in designing inhibitors for various isozymes (Dudutienė et al., 2013).
Antimicrobial and Anticancer Evaluation
The synthesis and evaluation of benzenesulfonamide derivatives for antimicrobial and anticancer activities present another facet of the compound's utility in therapeutic development. This line of research identifies the compound's potential in addressing microbial resistance and cancer, providing a basis for further exploration into its medical applications (Kumar et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used to induce changes in rna transcripts .
Mode of Action
Similar compounds have been shown to induce changes in rna transcripts, leading to a frameshift in the mrna open reading frame and premature stop codons .
Biochemical Pathways
The induction of changes in rna transcripts suggests that it may influence gene expression and protein synthesis .
Result of Action
The induction of changes in rna transcripts could potentially lead to alterations in protein synthesis and function .
Properties
IUPAC Name |
3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c1-14(2)9-12(10-15(3,4)18-14)17-21(19,20)13-7-5-6-11(16)8-13/h5-8,12,17-18H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXYDFNQBDKQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC(=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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